ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate
Description
Ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate is a synthetic heterocyclic compound featuring a pyrimidine core substituted at position 4 with an amido-linked benzoate ester and at position 6 with a pyrrolidine moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl ester) and enhanced solubility (attributed to the polar pyrrolidine group). The compound’s design leverages pyrimidine’s role as a bioisostere for purine bases, making it a candidate for targeting enzymes or receptors in medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)21-17(23)15-11-16(20-12-19-15)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHJQGXSPKQIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide groups under controlled conditions:
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Mechanistic Notes :
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Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
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Amide hydrolysis under acidic conditions involves protonation of the carbonyl oxygen, followed by cleavage of the C–N bond.
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Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions:
| Nucleophile | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 60°C, 6h | 2-(phenylthio)pyrimidine derivative | 85% | |
| Ammonia | NH₃ (g), EtOH, sealed tube, 90°C | 2-aminopyrimidine analog | 68% |
Key Observations :
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The pyrrolidine group at C-6 enhances ring activation via inductive effects.
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Substitution regioselectivity is confirmed by -NMR (DMSO-d₆, 300 MHz):
Oxidation and Reduction Reactions
The pyrrolidine moiety and pyrimidine ring participate in redox transformations:
Oxidation
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Reagent : mCPBA (3-chloroperoxybenzoic acid)
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Product : N-Oxide derivative at the pyrrolidine nitrogen.
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Characterization : IR shows new peak at 1280 cm⁻¹ (N–O stretch) .
Reduction
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Reagent : LiAlH₄ in THF
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Product : Ethyl 2-[6-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidine-4-amido]benzoate
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Selectivity : Pyrimidine ring reduction precedes ester/amide modification.
Cyclization and Cross-Coupling Reactions
Under catalytic conditions, the compound forms fused heterocycles:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | Pyrrolo[2,3-d]pyrimidine derivatives | Kinase inhibition studies |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted analogs | Fluorescence probes |
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Optimized Conditions :
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Norrish Type II cleavage of the ethyl benzoate group.
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Formation : 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide + benzoic anhydride (trapped via FTIR).
Biological Alkylation Pathways
In vitro studies reveal:
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Thiol Conjugation : Reaction with glutathione (GSH) at the pyrimidine C-2 position.
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Detected via LC-MS: m/z 512.18 [M + H]⁺ (theoretical 512.20).
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Implications : Potential detoxification pathway in hepatic metabolism.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activity, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study explored the anticancer properties of pyrimidine derivatives, including this compound. The results showed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of DNA synthesis |
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 18.7 | Disruption of mitochondrial function |
Neuropharmacological Applications
Another area of interest is the neuropharmacological effects of this compound. Research indicates that compounds with a pyrrolidine moiety can interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders.
Case Study: Neuroprotective Effects
In vivo studies have demonstrated that this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
| Model | Outcome | Mechanism |
|---|---|---|
| Mouse Model of Alzheimer’s | Reduced amyloid plaque formation | Antioxidant activity and modulation of tau protein phosphorylation |
| Rat Model of Parkinson’s | Improved motor function | Enhancement of dopaminergic signaling |
Mechanism of Action
The mechanism of action of ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally distinct from analogs reported in the literature, particularly those with pyridazine, isoxazole, or alternative linking groups (e.g., phenethylamino, phenethylthio) . Key differentiating features include:
Heterocyclic Core :
- Linking Groups: Target Compound: Amido group bridges the benzoate and pyrimidine. Analogs: Phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) linkers .
Substituents :
- Pyrrolidine in the target compound vs. methyl groups (I-6232) or sulfur/oxygen-based chains in analogs.
Table 1: Structural Comparison
Physicochemical and Spectroscopic Properties
- Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to methyl-substituted analogs (e.g., I-6232) or sulfur-containing derivatives (e.g., I-6373), which are more lipophilic .
- Stability : Amido and ether linkages (target compound, I-6473) are more hydrolytically stable than thioethers (I-6373), which may oxidize under physiological conditions .
- Spectroscopy :
- IR : The target compound’s ester C=O stretch (~1707 cm⁻¹) and amide C=O (~1650 cm⁻¹) would differ from analogs with thioethers (C-S stretch ~600–700 cm⁻¹) .
- NMR : Pyrrolidine protons (δ ~1.8–2.0 ppm) and aromatic pyrimidine/benzoate signals (δ ~7.0–8.5 ppm) contrast with pyridazine or isoxazole analogs’ distinct splitting patterns .
Biological Activity
Ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a pyrrolidine moiety and an ethyl benzoate group. The structural framework suggests potential interactions with biological targets, particularly in modulating enzyme activity related to inflammation and microbial resistance.
1. Anti-inflammatory Activity
Pyrimidine derivatives, including compounds similar to this compound, have demonstrated significant anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) production. For instance, derivatives in similar studies showed effective ED50 values ranging from 8.23 to 11.60 μM, comparable to indomethacin, a standard anti-inflammatory drug .
The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy, with some compounds exhibiting stronger selectivity for COX-2, which is associated with inflammatory processes .
2. Antibacterial Activity
The antibacterial properties of this compound are supported by studies on pyrrolidine derivatives that show promising activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
The presence of electron-donating or -withdrawing groups on the pyrrolidine ring has been shown to enhance antibacterial activity, suggesting that modifications to the compound's structure could further improve its efficacy .
3. Anticancer Potential
Recent advances in pyrimidine-based drugs highlight their role in cancer therapy. Compounds structurally related to this compound have been reported to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can significantly enhance anticancer activity by affecting cellular uptake and target interaction .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting pyrimidine-4-carboxylic acid derivatives with benzoate esters using coupling agents like EDCI/HOBt.
- Pyrrolidine substitution : Introducing the pyrrolidin-1-yl group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
- Esterification : Ethyl ester formation using ethanol under acid catalysis. Optimization strategies include:
- Screening solvents (e.g., DMF vs. THF) to improve yield.
- Adjusting reaction temperatures (e.g., 80–100°C for substitution steps).
- Monitoring progress via TLC or HPLC to identify side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm the pyrimidine ring, pyrrolidine substituents, and ester groups. Aromatic protons in the benzoate moiety typically appear at δ 7.5–8.5 ppm .
- HPLC-MS : For purity assessment and molecular ion detection ([M+H] expected at m/z ~385).
- FT-IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to pyrimidine derivatives’ affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.
- Solubility and stability : PBS buffer (pH 7.4) and simulated gastric fluid (pH 2.0) tests to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR strategies include:
- Core modifications : Replacing pyrrolidine with piperidine or morpholine to alter steric/electronic effects .
- Functional group variations : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzoate ring to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacements : Substituting the pyrimidine ring with triazine or quinazoline scaffolds . Validate using:
- Molecular docking : AutoDock Vina to predict binding modes against target proteins (e.g., EGFR, CDK2).
- Pharmacophore modeling : MOE or Schrödinger to identify critical interaction points .
Q. How can contradictions in bioactivity data across different studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell line heterogeneity : Use isogenic cell lines or primary cells to reduce genetic variability.
- Metabolic differences : Perform microsomal stability assays (e.g., human liver microsomes) to assess metabolite interference .
Q. What crystallographic data interpretation methods are critical for elucidating binding modes?
Key steps include:
- X-ray diffraction : Resolve co-crystal structures with target proteins (e.g., PDB deposition).
- Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .
- Thermal displacement parameters (B-factors) : Identify flexible regions in the ligand-protein complex .
Q. How can computational modeling address discrepancies between in vitro and in vivo efficacy?
Integrate:
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™.
- QSAR models : Corrogate in vitro IC with logP and polar surface area to predict bioavailability .
- MD simulations : GROMACS to assess binding stability over time (e.g., RMSD < 2 Å for 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
